molecular formula C17H16N2O4 B11312645 4-(5-Hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol

4-(5-Hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol

Cat. No.: B11312645
M. Wt: 312.32 g/mol
InChI Key: IIEDILMSNBTWKL-UHFFFAOYSA-N
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Description

4-(3,4-DIHYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring and substituted with a dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dihydroxybenzaldehyde with 2-amino-3-methylquinoline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using an oxidizing agent such as iodine or potassium permanganate to form the oxazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds are commonly used.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-(3,4-DIHYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The dihydroxyphenyl group may play a crucial role in binding to these targets, while the quinoline and oxazole rings contribute to the overall stability and specificity of the interactions. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substitution pattern and the presence of the oxazole ring.

    Pyrazoloquinolines: These compounds have a pyrazole ring fused to the quinoline core instead of an oxazole ring.

    Isoxazoloquinolines: These compounds feature an isoxazole ring fused to the quinoline core.

Uniqueness

4-(3,4-DIHYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to the presence of both dihydroxyphenyl and oxazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C17H16N2O4/c1-8-14-15(9-5-6-11(20)13(22)7-9)16-10(3-2-4-12(16)21)18-17(14)23-19-8/h5-7,15,18,20,22H,2-4H2,1H3

InChI Key

IIEDILMSNBTWKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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